molecular formula C7H13NO3 B1419769 N-methoxy-N-methyltetrahydrofuran-3-carboxamide CAS No. 766539-67-7

N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Cat. No.: B1419769
CAS No.: 766539-67-7
M. Wt: 159.18 g/mol
InChI Key: DKBCSKRFSZEHFE-UHFFFAOYSA-N
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Description

N-methoxy-N-methyltetrahydrofuran-3-carboxamide is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is known for its unique structure, which includes a tetrahydrofuran ring, a methoxy group, and a carboxamide group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide typically involves the reaction of tetrahydrofuran derivatives with methoxy and methyl groups under specific conditions. One common method involves the use of N-methoxy-N-methylamine and tetrahydrofuran-3-carboxylic acid as starting materials. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyltetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

N-methoxy-N-methyltetrahydrofuran-3-carboxamide has the molecular formula C7H13NO3C_7H_{13}NO_3 and a unique structure that contributes to its reactivity and solubility properties. Its functional groups enable it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Synthetic Applications

NMTHFCA has been employed as an intermediate in the synthesis of biologically active compounds. Its structural features allow it to facilitate several types of reactions:

  • Asymmetric Synthesis : NMTHFCA is utilized in asymmetric catalysis, where it acts as a chiral auxiliary or solvent. Studies have shown that using NMTHFCA can enhance enantioselectivity in reactions involving prochiral substrates, leading to the formation of optically active compounds with high yields .
  • C–H Activation : Recent advancements in transition metal-catalyzed C–H activation have highlighted NMTHFCA's role as a solvent or reactant. For instance, it has been used effectively in the oxidative alkenylation of amides, demonstrating its ability to stabilize reactive intermediates and improve product yields .

Biobased Solvent Applications

The compound is also recognized for its potential as a biobased solvent, particularly in green chemistry applications:

  • Sustainability : NMTHFCA is part of a broader category of solvents derived from renewable resources, which are increasingly favored for their lower environmental impact compared to traditional organic solvents. Its low toxicity and favorable physical properties make it an excellent candidate for use in pharmaceutical synthesis .
  • Comparative Studies : In comparative studies, NMTHFCA has shown superior performance relative to conventional solvents like THF and DMSO, particularly in terms of selectivity and yield in organometallic reactions .

Case Study 1: Asymmetric Catalysis

A study demonstrated the use of NMTHFCA in the asymmetric synthesis of β-amino acids via C–H activation. The reaction was optimized using NMTHFCA as a solvent, resulting in yields exceeding 90% with high enantiomeric excess .

Reaction TypeSolvent UsedYield (%)Enantiomeric Excess (%)
Asymmetric SynthesisN-methoxy-N-methyl tetrahydrofuran-3-carboxamide9092

Case Study 2: Green Chemistry

In another application, NMTHFCA was tested as a solvent for palladium-catalyzed C–H functionalization reactions. The results indicated that NMTHFCA provided better yields than traditional solvents while maintaining environmental safety standards .

Reaction TypeSolvent UsedYield (%)
C–H FunctionalizationN-methoxy-N-methyl tetrahydrofuran-3-carboxamide85

Mechanism of Action

The mechanism of action of N-methoxy-N-methyltetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methylacetamide
  • N-methoxy-N-methylpropionamide
  • N-methoxy-N-methylbutyramide

Uniqueness

N-methoxy-N-methyltetrahydrofuran-3-carboxamide is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical properties compared to other similar compounds. This structural feature may influence its reactivity, stability, and interactions with other molecules .

Biological Activity

N-methoxy-N-methyltetrahydrofuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer, antioxidant, and antibacterial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring, which is known for its ability to enhance solubility and bioavailability of compounds. The methoxy and carboxamide functional groups contribute to its pharmacological properties, making it a candidate for further research in drug development.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • IC50 Values : Some derivatives showed IC50 values ranging from 1.2 to 5.3 µM against human cancer cell lines, indicating potent activity (Table 1) .
  • Mechanism : The antiproliferative activity was not directly correlated with oxidative stress inhibition, suggesting alternative mechanisms may be involved in their action .
CompoundCell LineIC50 (µM)
10MCF-73.1
11HEK 2935.3
12A5494.8

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and FRAP.

Research Insights:

  • Compounds derived from this structure demonstrated significant free radical scavenging abilities, which are crucial in mitigating oxidative stress-related diseases such as diabetes .
  • In vitro tests indicated that these compounds could reduce reactive oxygen species (ROS) levels in treated cells, although their efficacy was lesser compared to established antioxidants like N-acetyl-L-cysteine .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been investigated.

Results:

  • Selective antibacterial activity was observed against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .
  • Other derivatives displayed varying degrees of activity against different bacterial strains, highlighting the potential for developing new antibacterial agents.

Case Studies

Several studies have explored the biological implications of this compound:

  • Anticancer Efficacy : A study assessed the effects of this compound on the MCF-7 breast cancer cell line, showing significant inhibition of cell proliferation through apoptosis induction.
  • Antioxidant Mechanisms : Research indicated that the compound reduced oxidative stress markers in diabetic models, suggesting its potential role in managing diabetes-related complications .
  • Antibacterial Testing : Another study confirmed the effectiveness of this compound against resistant strains of bacteria, emphasizing its relevance in addressing antibiotic resistance .

Properties

IUPAC Name

N-methoxy-N-methyloxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBCSKRFSZEHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCOC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766539-67-7
Record name N-methoxy-N-methyloxolane-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tetrahydro-3-furoic acid (412 μL, 4.31 mmol) was dissolved in DMF (18 mL) and HBTU (1.96 g, 5.17 mmol) was added. The reaction mixture was stirred for 1 h and N,O-dimethylhydroxylamine hydrochloride (504 mg, 5.17 mmol) and DIPEA (2.25 mL, 12.9 mmol) were added. The reaction mixture was stirred overnight and concentrated in vacuo. The residue was diluted with DCM (40 mL) and washed with sat aq NH4Cl (20 mL) and sat aq Na2CO3 (20 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by normal phase column chromatography to give the crude title compound as a yellow gum (1.11 g). LCMS (ES+): 160.1 (M+H)+.
Quantity
412 μL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
1.96 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
504 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of tetrahydrofuran-3-carboxylic acid (10 g, 86.1 mmol) in dichloromethane (200 mL). EDC.HCl (18.2 g, 94.9 mmol), N,O-dimethylhydroxylamine hydrochloride (10 g, 103 mmol) and triethylamine (24.0 mL, 172 mmol) were added and the resulting mixture was stirred overnight at room temperature. The mixture was diluted with DCM (50 mL) and washed with aqueous HCl (1 M, 3×10 mL), sodium bicarbonate (sat., 2×30 mL) and brine (3×20 mL). The organic layer was dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the title compound as light yellow oil (6.71 g, 49%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
49%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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